2-Azaspiro[5.5]undec-1-ene

Medicinal chemistry Stoichiometric calculations Quality control

2-Azaspiro[5.5]undec-1-ene (CAS 67625-76-7) is a bicyclic spiroimine with the molecular formula C₁₀H₁₇N and a molecular weight of 151.25 g/mol. Unlike its fully saturated secondary amine counterpart 2-azaspiro[5.5]undecane, this compound contains a C=N double bond at position 1, placing it structurally within the azaspiro[5.5]undecadiene family that constitutes the pharmacophoric core of fast-acting marine neurotoxins including gymnodimine, spirolides, and pinnatoxins.

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
CAS No. 67625-76-7
Cat. No. B8793024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[5.5]undec-1-ene
CAS67625-76-7
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CCCN=C2
InChIInChI=1S/C10H17N/c1-2-5-10(6-3-1)7-4-8-11-9-10/h9H,1-8H2
InChIKeyFPJLJNVIQKKKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[5.5]undec-1-ene (CAS 67625-76-7): Spirocyclic Imine Core for Neurotoxin Pharmacophore Replication and CNS Scaffold Diversification


2-Azaspiro[5.5]undec-1-ene (CAS 67625-76-7) is a bicyclic spiroimine with the molecular formula C₁₀H₁₇N and a molecular weight of 151.25 g/mol . Unlike its fully saturated secondary amine counterpart 2-azaspiro[5.5]undecane, this compound contains a C=N double bond at position 1, placing it structurally within the azaspiro[5.5]undecadiene family that constitutes the pharmacophoric core of fast-acting marine neurotoxins including gymnodimine, spirolides, and pinnatoxins [1]. The imine functionality confers a distinct physicochemical profile—lower LogP (1.87 vs. 3.01), higher boiling point (258.9 vs. 223.2 °C), and higher density (1.0 vs. 0.9 g/cm³)—that directly governs both its reactivity as a synthetic building block and its recognition at nicotinic acetylcholine receptors (nAChRs) [2].

Why 2-Azaspiro[5.5]undec-1-ene Cannot Be Replaced by 2-Azaspiro[5.5]undecane or Regioisomeric Azaspiro[5.5]undecanes in Pharmacologically Oriented Synthesis


Substituting 2-azaspiro[5.5]undec-1-ene with the corresponding saturated amine (2-azaspiro[5.5]undecane, CAS 180-48-3) or with regioisomeric 1-azaspiro[5.5]undecane (CAS 180-73-4) or 3-azaspiro[5.5]undecane (CAS 180-44-9) introduces categorical changes in chemical reactivity, molecular recognition, and downstream synthetic utility. The imine C=N bond is a structural determinant of nAChR antagonism in the gymnodimine/spirolide toxin class: reduction of the imine to the amine in gymnodamine abolishes toxicity, confirming the imine as an essential pharmacophoric element [1]. Furthermore, the nitrogen position within the spiro framework dictates basicity (predicted pKa ~11.84 for the 1-aza regioisomer vs. the imine of the 2-aza system), nucleophilic reactivity, and the geometry of the piperideine/piperidine ring, fundamentally altering binding to biological targets and the outcome of N-alkylation or N-acylation reactions used in library synthesis .

Quantitative Differentiation of 2-Azaspiro[5.5]undec-1-ene (CAS 67625-76-7) from Its Closest Analogs: A Head-to-Head Evidence Compilation


Imine vs. Saturated Amine: Molecular Weight and Elemental Composition Differentiate for Stoichiometric and Potency Calculations

The target compound 2-azaspiro[5.5]undec-1-ene (C₁₀H₁₇N, MW 151.25 g/mol) contains two fewer hydrogen atoms than its saturated analog 2-azaspiro[5.5]undecane (C₁₀H₁₉N, MW 153.27 g/mol), a difference of 2.02 g/mol that impacts all stoichiometric and gravimetric calculations. When preparing equimolar reaction mixtures for hydrogenation to the saturated amine—a known synthetic step using Raney nickel at 40 psi H₂ in ethanol—failure to account for the 1.33% mass difference results in systematic under- or over-charging of reagents if the two compounds are interchanged on a weight basis .

Medicinal chemistry Stoichiometric calculations Quality control

LogP Differential: 2-Azaspiro[5.5]undec-1-ene Is ~1.14 Log Units More Hydrophilic Than the Saturated Analog, Impacting Partitioning, Membrane Permeability, and Chromatographic Behavior

The ACD/LogP of 2-azaspiro[5.5]undec-1-ene is 1.87 , compared to 3.01 for 2-azaspiro[5.5]undecane , a difference of ΔLogP = −1.14 representing a ~14-fold lower octanol–water partition coefficient for the imine. LogD at pH 7.4 also diverges significantly: 0.99 for the imine vs. −0.06 for the amine, indicating that at physiological pH the imine remains largely neutral while the amine is predominantly protonated . Among regioisomers, 1-azaspiro[5.5]undecane shows LogP ~2.79 and 3-azaspiro[5.5]undecane ~2.65, both substantially more lipophilic than the target compound . This LogP gap translates to markedly different retention times in reversed-phase HPLC and divergent predictions for blood–brain barrier penetration in CNS drug discovery programs.

Lipophilicity ADME prediction Chromatographic method development

Boiling Point Elevation: 2-Azaspiro[5.5]undec-1-ene Boils ~36 °C Higher Than Saturated Azaspiro[5.5]undecane Analogs, Enabling Distillation-Based Purification of the Imine-Specific Form

The predicted boiling point of 2-azaspiro[5.5]undec-1-ene is 258.9±13.0 °C at 760 mmHg, while all three saturated azaspiro[5.5]undecane regioisomers boil at essentially the same temperature: 223.2±8.0 °C (2-aza), 223.2±8.0 °C (1-aza), and 223.2±8.0 °C (3-aza) . This ΔTb of 35.7 °C reflects the difference in intermolecular forces introduced by the imine dipole and is sufficient to allow fractionation of mixtures by simple vacuum distillation. The saturated amine obtained from hydrogenation of the imine (reported distillation at 55–57 °C / 0.10 mmHg) provides a convenient orthogonal purity gate, as any residual unreacted imine starting material can be detected by a higher-boiling fraction .

Purification Process chemistry Distillation

Density Contrast: 2-Azaspiro[5.5]undec-1-ene Is ~7–11% Denser Than Its Saturated Counterparts, Providing a Direct Physical Discriminator

The predicted density of 2-azaspiro[5.5]undec-1-ene is 1.0±0.1 g/cm³, compared with 0.9±0.1 g/cm³ for all saturated regioisomers (2-aza, 1-aza, and 3-aza) . This density difference of ~0.1 g/cm³ (~11% relative to the saturated analog) likely reflects the increased planarity and tighter packing of the imine-containing ring system. In practical terms, 1 mL of the imine weighs approximately 1.0 g while 1 mL of the amine weighs approximately 0.9 g, a fact that matters when liquid handling is performed volumetrically and the user intends to dispense a specific molar quantity. Vapor pressure also differs markedly: 0.0±0.5 mmHg for the imine vs. 0.1±0.4 mmHg for 2-azaspiro[5.5]undecane, relevant to vacuum manifold operations .

Density measurement Material handling Formulation

Presence of C=N Imine Bond Confers Orthogonal Reactivity for Reductive Amination, Grignard Additions, and Imine-Specific Cycloadditions Absent in Saturated Analogs

The C=N imine functionality in 2-azaspiro[5.5]undec-1-ene permits chemical transformations that are fundamentally inaccessible to 2-azaspiro[5.5]undecane. Specifically, the imine can undergo: (a) catalytic hydrogenation to the saturated amine (Raney Ni, 40 psi H₂, EtOH, 2 h, 88% yield) ; (b) nucleophilic additions (Grignard, organolithium) at the electrophilic imine carbon, enabling C–C bond formation at the spiro junction; and (c) participation in Diels–Alder cycloadditions to construct the azaspiro[5.5]undecadiene core of gymnodimine-type toxins [1]. The saturated amine lacks all of these reactivities, being limited to N-alkylation and N-acylation. The spiroimine ring system is explicitly recognized as a key pharmacophore in marine neurotoxins, where reduction of the imine to the amine in gymnodamine results in a significant decrease in toxicity [2]. Moreover, the N-aryl azaspiroalkene patent literature specifically claims 2-azaspiro[5.5]undec-1-ene-type structures as intermediates for CNS-active compounds targeting dopamine-modulated disorders [3].

Synthetic methodology Building block Diversity-oriented synthesis

Procurement-Relevant Application Scenarios for 2-Azaspiro[5.5]undec-1-ene Based on Quantitative Differentiation Evidence


Synthesis of nAChR-Targeted Spiroimine Pharmacophore Mimics (Gymnodimine/Spirolide Analog Programs)

Research groups pursuing structure–activity relationship (SAR) studies of gymnodimine, spirolides, or pinnatoxins require the spiroimine core as the essential pharmacophoric element. The imine C=N bond is critical: reduction to the amine (as in gymnodamine) abolishes nAChR antagonism [1]. Procuring 2-azaspiro[5.5]undec-1-ene provides the correct oxidation state at nitrogen to serve as a direct precursor for constructing the azaspiro[5.5]undecadiene ring system via Diels–Alder cycloaddition or ring-closing metathesis approaches validated in the total synthesis of gymnodimine [2]. Use of the saturated analog in this context would require a separate dehydrogenation/oxidation step to install the imine, adding at least one synthetic transformation and associated yield loss.

Hydrogenative Synthesis of 2-Azaspiro[5.5]undecane with In-Built Purity Control for CNS Library Production

2-Azaspiro[5.5]undec-1-ene serves as the documented precursor to 2-azaspiro[5.5]undecane via quantitative catalytic hydrogenation (Raney Ni, 40 psi H₂, EtOH, 2 h, 88% yield) . The large boiling point gap (ΔTb ~36 °C) between imine and amine allows distillation-based purity verification or fractionation of the product mixture. For groups requiring 2-azaspiro[5.5]undecane as a building block for GABA-uptake inhibitor synthesis or Nitraria alkaloid total synthesis, procuring the imine form enables an in-house hydrogenation that simultaneously generates the desired amine and provides a convenient reaction-monitoring checkpoint by TLC or GC [3].

N-Aryl Azaspiroalkene CNS Agent Development as Described in US Patent US20060074067A1

The US patent literature explicitly claims N-aryl azaspiroalkene compounds derived from azaspiro[5.5]undec-1-ene-type scaffolds for treating central nervous system disorders involving dopamine modulation [4]. The imine form is the specified intermediate for N-arylation or N-heteroarylation reactions. Procuring 2-azaspiro[5.5]undec-1-ene rather than the saturated amine ensures that the nitrogen oxidation state matches the patent disclosure, avoiding a post-coupling oxidation step that would be required if the saturated amine were used as a surrogate.

Physicochemical Property-Driven Library Design Requiring Lower LogP Spirocyclic Scaffolds

In fragment-based drug discovery or lead optimization programs where Lipinski compliance and CNS MPO scores are being actively tuned, the 1.14 Log unit lower lipophilicity of 2-azaspiro[5.5]undec-1-ene (LogP 1.87) versus 2-azaspiro[5.5]undecane (LogP 3.01) provides a tangible advantage . The imine scaffold falls within the desirable LogP range of 1–3 for oral drug candidates, while the saturated amine exceeds the upper threshold in many scoring schemes. This differentiation is procurement-relevant because selecting the wrong spirocyclic building block at the hit-to-lead stage can systematically bias the entire compound library toward excessively lipophilic space, increasing attrition later in development.

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